REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5](F)=[N:6][CH:7]=1.[CH:10]1([C:13]#[N:14])[CH2:12][CH2:11]1.C[Si]([N-][Si](C)(C)C)(C)C.[K+].[NH4+].[Cl-]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([C:10]2([C:13]#[N:14])[CH2:12][CH2:11]2)=[N:6][CH:7]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C#N
|
Name
|
|
Quantity
|
51.6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 1 hr at −5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a colorless solution
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (3×60 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (silica gel, 70 g, 0% to 50% ethyl acetate in heptane as eluent)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |